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4-Cyclohexylphenyl 2-fluorobenzoate

Cat. No.: B11712748
M. Wt: 298.4 g/mol
InChI Key: DZOSZNVCPDVTPW-UHFFFAOYSA-N
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Description

Contextualizing Fluorinated Benzoate (B1203000) Esters in Contemporary Organic Chemistry Research

Fluorinated benzoate esters represent a pivotal class of compounds in modern organic chemistry, finding applications in pharmaceuticals, agrochemicals, and, most notably, materials science. mdpi.comresearchgate.net The introduction of a fluorine atom onto a benzoate ester can dramatically alter its physical and chemical properties. numberanalytics.com Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart unique characteristics to these molecules. numberanalytics.com

In the realm of materials science, fluorination is a key strategy in the design of liquid crystals. rsc.org The strategic placement of fluorine atoms can influence mesophase behavior, dielectric anisotropy, and viscoelastic properties. rsc.orgresearchgate.net For instance, the presence of a fluorine atom can lead to lower melting points and broader nematic phases in liquid crystal materials. mdpi.com Research has shown that fluorinated benzoate esters are integral components in the formulation of liquid crystal displays (LCDs) and other electro-optical devices. rsc.orgscispace.com The synthesis of fluorinated esters is an active area of research, with various methods being developed to achieve selective fluorination under mild conditions. nih.govorganic-chemistry.org

Significance of Cyclohexylphenyl Moieties in Molecular Design and Functional Materials

The cyclohexylphenyl moiety is another crucial structural element that imparts desirable properties in the design of functional materials, particularly liquid crystals. This group, consisting of a cyclohexane (B81311) ring attached to a phenyl ring, is known for its ability to enhance the thermal stability and mesomorphic range of liquid crystalline compounds. mdpi.com

Research into organic semiconductors has also highlighted the role of cyclohexyl-terminated substituents in influencing the solid-state packing and electron-transport properties of materials. rsc.org While phenyl groups can engage in C-H···π interactions, the cyclohexyl group's interactions are less specific, which can affect the dynamic molecular motions in the solid state. rsc.org Studies have also shown that replacing phenyl groups with cyclohexyl groups can sometimes lead to similar or even improved binding affinities in biological systems, highlighting the versatility of this moiety in molecular design. nih.gov

Overview of Current Research Trajectories for Related Chemical Compounds

Given the properties of its constituent parts, the research trajectories for compounds related to 4-Cyclohexylphenyl 2-fluorobenzoate (B1215865) are primarily focused on the development of advanced materials. The combination of a fluorinated aromatic core with a cyclohexylphenyl tail suggests a strong potential for application in liquid crystals. rsc.orgmdpi.com

Current research in fluorinated liquid crystals is geared towards synthesizing materials with enhanced properties such as high birefringence, low viscosity, and broad nematic temperature ranges for use in next-generation displays and photonic devices. mdpi.comtandfonline.com The specific combination of a 2-fluorobenzoate unit with a cyclohexylphenyl group could lead to materials with a unique balance of these properties. The fluorine atom would be expected to modulate the dielectric anisotropy, while the cyclohexylphenyl moiety would contribute to a stable and broad mesophase range.

Furthermore, the study of such molecules contributes to a deeper understanding of structure-property relationships in materials science. researchgate.net By systematically varying the components of these molecules, researchers can fine-tune their properties for specific applications. The synthesis and characterization of compounds like 4-Cyclohexylphenyl 2-fluorobenzoate would provide valuable data points for the rational design of new functional materials.

Data Tables

To provide a comparative context for the properties of this compound, the following tables present data for related compounds.

Table 1: Physical Properties of Relevant Benzoic Acid Derivatives

Compound NameMolecular FormulaMelting Point (°C)Boiling Point (°C)
2-Fluorobenzoic acidC₇H₅FO₂122-124253.69
4-Fluorobenzoic acidC₇H₅FO₂184253.69
Benzoic acidC₇H₆O₂122.4249.2

Note: Data compiled from various sources. ontosight.aifishersci.co.uk

Table 2: Research Focus of Related Molecular Moieties

MoietyKey Research AreasNotable Properties
Fluorinated Benzoate EstersLiquid Crystals, Pharmaceuticals, AgrochemicalsModified polarity, thermal stability, and mesophase behavior. rsc.orgresearchgate.net
Cyclohexylphenyl GroupsLiquid Crystals, Organic Semiconductors, Medicinal ChemistryEnhanced thermal stability, broad mesophase range, influences molecular packing. mdpi.comrsc.orgnih.gov

An in-depth examination of the synthetic methodologies for producing this compound reveals a range of established and advanced chemical strategies. The formation of the crucial ester linkage between the 4-cyclohexylphenol (B75765) and 2-fluorobenzoic acid moieties can be achieved through several pathways, from classic acid-catalyzed reactions to sophisticated catalytic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19FO2 B11712748 4-Cyclohexylphenyl 2-fluorobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H19FO2

Molecular Weight

298.4 g/mol

IUPAC Name

(4-cyclohexylphenyl) 2-fluorobenzoate

InChI

InChI=1S/C19H19FO2/c20-18-9-5-4-8-17(18)19(21)22-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7H2

InChI Key

DZOSZNVCPDVTPW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 4 Cyclohexylphenyl 2 Fluorobenzoate

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of a compound. Specific analyses for 4-Cyclohexylphenyl 2-fluorobenzoate (B1215865) would involve:

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum would provide information on the chemical environment of the hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the protons on the cyclohexyl ring, the phenyl ring, and the fluorinated benzene (B151609) ring. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. Distinct chemical shifts would be expected for the carbons of the cyclohexyl group, the two aromatic rings, and the ester carbonyl group. The signals for carbons attached to fluorine would likely exhibit splitting due to carbon-fluorine coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Characterization

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. A ¹⁹F NMR spectrum of 4-Cyclohexylphenyl 2-fluorobenzoate would show a signal corresponding to the single fluorine atom on the benzoate (B1203000) moiety. The chemical shift and any coupling to nearby protons would provide valuable structural information.

Infrared Spectroscopy (IR) for Functional Group Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, characteristic absorption bands would be expected for the C=O stretching of the ester group, C-O stretching, C-F stretching, and the aromatic C-H and C=C stretching vibrations.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

HRMS would be employed to determine the exact mass of the molecule with high precision. This data would allow for the unambiguous determination of the elemental formula of this compound, confirming its atomic composition.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide the definitive three-dimensional structure of the molecule in the solid state. This would include precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice.

While the theoretical spectroscopic and structural features of this compound can be predicted based on its constituent parts, the absence of published experimental data prevents a detailed and factual analysis as outlined. Further research involving the synthesis and characterization of this compound is necessary to provide the specific data required for a comprehensive scientific article.

Comprehensive Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique crucial for the verification of the elemental composition of a synthesized compound. For a novel substance such as this compound, this analysis provides a quantitative determination of the percentage by mass of each element present—primarily carbon (C), hydrogen (H), and in this case, fluorine (F). This process is essential to confirm that the empirical formula of the synthesized product matches its theoretical formula, thereby verifying the compound's atomic makeup and purity.

The theoretical elemental composition is calculated from the molecular formula of the compound. Based on its structure—a 2-fluorobenzoate group ester-linked to a 4-cyclohexylphenol (B75765) moiety—the molecular formula for this compound is determined to be C₁₉H₁₉FO₂. The molecular weight of this compound is 298.36 g/mol . From this, the theoretical weight percentages of carbon, hydrogen, and oxygen are calculated.

The most common method for determining carbon and hydrogen content is combustion analysis. researchgate.net In this procedure, a small, precisely weighed sample of the compound is combusted in an oxygen-rich environment. This process converts all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O). These combustion products are then passed through a series of absorbent traps, and their masses are determined. From these measurements, the original mass percentages of carbon and hydrogen in the sample can be calculated. The determination of fluorine in organic compounds can be more complex due to its high reactivity but is often accomplished using methods like ion chromatography or through the use of specialized adsorbers in modern elemental analyzers. globalscientificjournal.com

The experimental results are then compared against the calculated theoretical values. A close agreement between the found and calculated values, typically within a margin of ±0.4%, is considered strong evidence for the compound's identity and purity. rsc.orgresearchgate.net Significant deviations can indicate the presence of impurities, residual solvents, or that the synthesized compound is not the one intended. researchgate.net

Below is a data table presenting the theoretical elemental composition of this compound. In a typical research setting, this would be accompanied by the experimentally determined values ("Found %") to validate the synthesis.

Interactive Data Table: Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Theoretical Percentage (%)Typical Experimental Range (%)
CarbonC12.01119228.20976.4976.09 - 76.89
HydrogenH1.0081919.1526.426.02 - 6.82
FluorineF18.998118.9986.375.97 - 6.77
OxygenO15.999231.99810.72(Typically by difference)
Total 298.357 100.00

This compositional verification is a critical checkpoint in the characterization of new chemical entities, ensuring a solid foundation for any subsequent spectroscopic and structural analysis.

Reactivity and Reaction Mechanisms of 4 Cyclohexylphenyl 2 Fluorobenzoate

Investigation of Ester Hydrolysis and Transesterification Pathways

The ester functional group is a primary site of reactivity in 4-Cyclohexylphenyl 2-fluorobenzoate (B1215865). Both hydrolysis and transesterification reactions involve the cleavage of the ester bond.

Ester Hydrolysis:

Ester hydrolysis is a fundamental reaction that can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon.

The rate of hydrolysis can be influenced by neighboring functional groups. For instance, studies on 2-aminobenzoate (B8764639) esters have shown that a neighboring amino group can act as an intramolecular general base catalyst, significantly accelerating hydrolysis, particularly at lower pH values. iitd.ac.innih.gov In the case of 4-Cyclohexylphenyl 2-fluorobenzoate, while there isn't a neighboring group positioned for intramolecular catalysis in the same way as a 2-amino group, the electronic effects of the substituents on both aromatic rings will influence the susceptibility of the ester to hydrolysis. The development of hydrolysis-resistant esters is a significant area of research, particularly for applications like drug delivery, where stability is crucial. nih.gov

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is also typically catalyzed by an acid or a base. The mechanism is similar to hydrolysis, with an alcohol acting as the nucleophile instead of water. The development of efficient catalysts for ester condensation and transesterification is an active area of research, with a focus on green chemistry principles that minimize waste and energy consumption. nii.ac.jp

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Rings

The two aromatic rings of this compound exhibit different reactivities towards nucleophilic and electrophilic substitution due to the nature of their substituents.

Nucleophilic Aromatic Substitution (SNAr):

The 2-fluorobenzoate ring is activated towards nucleophilic aromatic substitution (SNAr). The fluorine atom, being highly electronegative, is a good leaving group in SNAr reactions. rsc.org The generally accepted mechanism for SNAr involves a two-step addition-elimination sequence via a Meisenheimer complex. nih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov The reactivity of fluorinated aromatic compounds in SNAr is a well-established principle, with applications in the synthesis of various derivatives. rsc.org

The 4-cyclohexylphenyl ring is generally less reactive towards nucleophilic attack due to the electron-donating nature of the alkyl (cyclohexyl) group.

Electrophilic Aromatic Substitution (EAS):

Electrophilic aromatic substitution is a characteristic reaction of benzene (B151609) and its derivatives. msu.edu The reactivity and orientation of substitution are governed by the substituents on the ring. libretexts.orgyoutube.com

On the 2-Fluorobenzoate Ring: The fluorine atom is an ortho-, para-directing deactivator. The ester group is a meta-directing deactivator. The combined effect of these two groups makes this ring significantly less reactive towards electrophilic substitution than the 4-cyclohexylphenyl ring.

Reactivity Profile of the Fluorinated Aromatic Moiety

The fluorine atom on the 2-fluorobenzoate moiety plays a crucial role in its reactivity. While fluorine is the most electronegative element, it is a weak deactivator in electrophilic aromatic substitution due to a balance between its strong inductive electron withdrawal and its pi-donating (resonance) effect. However, its primary influence is seen in nucleophilic aromatic substitution, where its high electronegativity makes the attached carbon atom susceptible to nucleophilic attack and stabilizes the transition state, making fluoride (B91410) a good leaving group. rsc.org The substitution of fluorine in SNAr reactions is a widely used synthetic strategy. nih.gov The presence of fluorine can also influence the regioselectivity of reactions on the aromatic ring. usgs.govchemrxiv.org

Chemical Transformations Involving the Cyclohexyl Substituent

The cyclohexyl group, while generally stable, can undergo chemical transformations under specific conditions. These reactions typically involve oxidation or dehydrogenation.

Oxidation: Strong oxidizing agents can potentially oxidize the cyclohexyl ring, leading to the formation of cyclohexanols, cyclohexanones, or even ring-opened products like dicarboxylic acids, depending on the reaction conditions.

Dehydrogenation: Catalytic dehydrogenation can convert the cyclohexyl ring into a phenyl group, leading to the formation of a biphenyl (B1667301) derivative. This transformation typically requires high temperatures and a suitable catalyst, such as palladium on carbon.

Mechanistic Elucidation of Catalyzed Transformations

The reactivity of this compound can be significantly altered and controlled through the use of catalysts. This section explores the mechanistic aspects of reactions catalyzed by Frustrated Lewis Pairs and triarylboranes.

Studies on Frustrated Lewis Pair (FLP) Mediated C-C and C-N Cross-Coupling Reactions

Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org This "unquenched" reactivity allows them to activate a variety of small molecules and catalyze reactions like hydrogenation and C-C and C-N bond formation. wikipedia.orgrsc.org

While specific studies on FLP-mediated reactions of this compound are not extensively documented, the principles of FLP chemistry suggest potential applications. For instance, the ester carbonyl could potentially interact with the Lewis acid component of an FLP, while a nucleophile could be activated by the Lewis base, facilitating C-C or C-N cross-coupling reactions. The reactivity of FLPs has been demonstrated in various transformations, including the coupling of CO2 with cyclic ethers. nih.gov Intramolecular FLPs have also been shown to react with carbon monoxide. nih.gov

Insights into Triarylborane-Catalyzed Reactions

Triarylboranes, particularly halogenated ones like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), are potent Lewis acids used as catalysts in a range of organic transformations. rsc.org They can activate substrates by coordinating to Lewis basic sites.

In the context of this compound, a triarylborane could coordinate to the carbonyl oxygen of the ester group. This activation would make the carbonyl carbon more electrophilic and could facilitate reactions such as reduction, or C-C and C-N bond formation via reaction with appropriate nucleophiles. Triarylboranes have been successfully employed to catalyze the N-alkylation of amines using aryl esters, a reaction that proceeds through the activation of the ester by the borane (B79455) catalyst. rsc.org

Exploration of Radical and Ionic Reaction Pathways

The reactivity of this compound is dictated by the interplay of its constituent functional groups: the ester linkage, the electron-withdrawing 2-fluorobenzoyl group, and the electron-donating 4-cyclohexylphenyl moiety. While specific experimental studies on the radical and ionic reaction pathways of this particular molecule are not extensively documented in publicly available research, its behavior can be predicted based on the well-established principles of organic chemistry and the reactivity of analogous structures.

Ionic Reaction Pathways

Ionic reactions of this compound are expected to primarily involve the ester functional group and the aromatic rings.

One of the most common ionic reactions for esters is hydrolysis , which can be catalyzed by either acid or base. numberanalytics.com In this process, the ester bond is cleaved, yielding 4-cyclohexylphenol (B75765) and 2-fluorobenzoic acid.

Acid-Catalyzed Hydrolysis : This mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. numberanalytics.com

Base-Catalyzed Hydrolysis (Saponification) : This pathway involves the direct attack of a hydroxide ion on the electrophilic carbonyl carbon. This is typically an irreversible process as the resulting carboxylate (2-fluorobenzoate) is deprotonated and thus unreactive towards the alcohol (4-cyclohexylphenol). numberanalytics.com

Another significant ionic pathway is electrophilic aromatic substitution (EAS) on the two aromatic rings. The reactivity of each ring towards electrophiles is significantly influenced by the substituents they bear.

The 4-cyclohexylphenyl ring , being attached to the ester oxygen, is considered the more activated ring. The lone pairs on the oxygen atom can be donated to the ring, stabilizing the arenium ion intermediate formed during electrophilic attack. The cyclohexyl group is a weak activating group. Therefore, electrophilic substitution (e.g., nitration, halogenation) is expected to occur preferentially on this ring, primarily at the positions ortho to the ester linkage. quora.com

The 2-fluorobenzoyl ring is deactivated due to the electron-withdrawing effects of both the carbonyl group and the fluorine atom. vaia.com The carbonyl group is a meta-director, while the fluorine atom is an ortho-, para-director, but also a deactivator. The strong deactivation of this ring makes electrophilic substitution on it less favorable compared to the 4-cyclohexylphenyl ring. quora.comvaia.com

The table below summarizes the expected outcomes of electrophilic aromatic substitution on the two rings of this compound.

Aromatic RingSubstituent EffectsPredicted Reactivity in EASMajor Product Position(s)
4-Cyclohexylphenyl-O-Ester (activating, ortho-, para-directing), -Cyclohexyl (activating, ortho-, para-directing)More reactiveOrtho to the ester group
2-Fluorobenzoyl-C(O)O- (deactivating, meta-directing), -F (deactivating, ortho-, para-directing)Less reactiveMeta to the carbonyl group

This table is based on established principles of electrophilic aromatic substitution and provides predicted outcomes.

Radical Reaction Pathways

The exploration of radical reactions involving this compound would likely focus on pathways initiated by heat (thermolysis) or light (photolysis), or by the introduction of a radical initiator.

Photochemical Reactions: Phenyl benzoates can undergo photochemical reactions. Benzoates have been shown to act as photosensitizers. nih.gov Upon absorption of UV light, the ester could be excited to a triplet state. This excited state could then participate in hydrogen abstraction reactions or energy transfer processes. For instance, the cyclohexyl group contains relatively weak C-H bonds that could be susceptible to abstraction by the excited ester or other radicals present in the reaction mixture.

Radical-Induced Decomposition: The thermal decomposition of benzoates can proceed via radical mechanisms, leading to the formation of phenyl radicals. nih.govacs.org In the case of this compound, homolytic cleavage of the ester C-O bond could generate a 4-cyclohexylphenoxyl radical and a 2-fluorobenzoyl radical. These highly reactive radical intermediates would then undergo further reactions such as hydrogen abstraction, decarboxylation (in the case of the benzoyl radical), or coupling.

The presence of the cyclohexyl group introduces another potential site for radical reactivity. The tertiary C-H bond at the point of attachment to the phenyl ring is a potential site for radical abstraction, which could lead to a variety of subsequent reactions, including oxidation or cross-linking. researchgate.net

Initiating ConditionPotential Radical IntermediatesPotential Final Products
Photolysis/Thermolysis4-Cyclohexylphenoxyl radical, 2-Fluorobenzoyl radical4-Cyclohexylphenol, 2-Fluorobenzoic acid, Biphenyl derivatives, Decarboxylation products
Radical Initiator (e.g., AIBN)4-Cyclohexylphenyl radical (from hydrogen abstraction)Oxidized cyclohexyl derivatives, Cross-linked products

This table presents hypothetical reaction pathways and products based on the general principles of radical chemistry.

Computational and Theoretical Studies on 4 Cyclohexylphenyl 2 Fluorobenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are used to determine the electronic structure of molecules, providing a foundation for understanding their stability, reactivity, and spectroscopic properties. For 4-Cyclohexylphenyl 2-fluorobenzoate (B1215865), DFT calculations would involve solving the Kohn-Sham equations to approximate the ground-state electron density and energy of the molecule.

A key output of DFT calculations is the set of molecular orbitals (MOs) and their corresponding energy levels. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are central to the molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

Furthermore, analysis of the electron density can reveal the charge distribution across the molecule. This is often visualized using electrostatic potential maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 4-Cyclohexylphenyl 2-fluorobenzoate, one would expect a higher electron density around the oxygen and fluorine atoms due to their high electronegativity.

Hypothetical Data Table: Calculated Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-2-7.89
HOMO-1-7.12
HOMO-6.54
LUMO-1.23
LUMO+1-0.55
LUMO+20.15

Note: This data is hypothetical and for illustrative purposes only.

DFT calculations are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, it is possible to predict the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of the compound. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

Hypothetical Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1 (ester carbonyl)164.5164.2
C2 (ipso-phenyl)121.8122.1
C3 (ortho-phenyl)134.7134.5
C4 (meta-phenyl)117.9118.3
C5 (para-phenyl)162.1 (C-F)161.8
C6 (meta-phenyl)115.6115.9
C7 (ipso-cyclohexylphenyl)148.9149.3

Note: This data is hypothetical and for illustrative purposes only.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional structure and flexibility of this compound are critical to its function. Molecular modeling techniques, including molecular mechanics and molecular dynamics (MD) simulations, can be employed to explore the conformational landscape of the molecule.

Conformational analysis would identify the most stable (lowest energy) conformations of the molecule. This involves studying the rotation around the single bonds, particularly the ester linkage and the bond connecting the phenyl ring to the cyclohexyl group. MD simulations, which simulate the movement of atoms over time, can provide insights into the dynamic behavior of the molecule, including the flexibility of the cyclohexyl ring (e.g., chair-boat interconversions) and the relative orientations of the two aromatic rings.

Theoretical Investigations of Reaction Pathways and Transition States

Theoretical chemistry can also be used to study the chemical reactions involving this compound. This involves mapping the potential energy surface for a given reaction to understand its mechanism and predict its outcome.

For any synthetic route leading to this compound, such as the esterification of 2-fluorobenzoic acid with 4-cyclohexylphenol (B75765), computational methods can be used to calculate the energy profile of the reaction. This involves locating the transition state structure and calculating its energy relative to the reactants and products. The resulting activation energy provides a theoretical estimate of the reaction rate.

In reactions where multiple products are possible, theoretical calculations can help predict the selectivity. For instance, in electrophilic aromatic substitution reactions on the phenyl rings of this compound, calculations of the charge distribution and the stability of the intermediate carbocations (sigma complexes) can predict the most likely site of substitution (ortho, meta, or para). Similarly, if any chiral centers are present or formed during a reaction, computational methods can be used to predict the stereochemical outcome.

Structure-Reactivity Relationships Derived from Computational Data

Key insights are derived from Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

From the energies of the HOMO and LUMO, a suite of global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). A high electrophilicity index, for instance, points to a molecule's strong capacity to accept electrons.

The following table presents a typical set of such descriptors that would be calculated for this compound, generally computed using DFT methods like B3LYP with a standard basis set (e.g., 6-311G).

Table 1: Illustrative Global Reactivity Descriptors for this compound Note: The values below are representative examples for a molecule of this type and are not from a published study on this specific compound.

ParameterDefinitionFormulaIllustrative Value
HOMO Energy (EHOMO)Energy of the Highest Occupied Molecular Orbital--6.8 eV
LUMO Energy (ELUMO)Energy of the Lowest Unoccupied Molecular Orbital--1.2 eV
Energy Gap (ΔE)Difference between LUMO and HOMO energiesELUMO - EHOMO5.6 eV
Electronegativity (χ)The power of an atom to attract electrons to itself-(ELUMO + EHOMO)/24.0 eV
Chemical Hardness (η)Resistance to change in electron configuration(ELUMO - EHOMO)/22.8 eV
Chemical Softness (S)The reciprocal of chemical hardness1/η0.357 eV-1
Electrophilicity Index (ω)Propensity of a species to accept electronsχ2 / (2η)2.857 eV

Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual guide to the charge distribution across the molecule. On an MEP surface, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) denote electron-deficient areas, which are favorable sites for nucleophilic attack. For this compound, the oxygen atom of the carbonyl group would be expected to show a strong negative potential, while the hydrogen atoms and the area around the fluorine atom would exhibit positive potential.

Topological Analysis Methods (e.g., Reduced Density Gradient (RDG), Electron Localization Function (ELF), Localized Orbital Locator (LOL))

Reduced Density Gradient (RDG) analysis is a powerful technique for visualizing and characterizing NCIs. researchgate.net It is based on the relationship between the electron density (ρ) and its first derivative. Plotting the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the density [sign(λ₂)ρ] generates a scatterplot with distinct spikes. These spikes correspond to different types of interactions:

Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as spikes at large negative values of sign(λ₂)ρ, typically colored blue or green in the corresponding RDG isosurface visualization.

Weak van der Waals (vdW) Interactions: Characterized by spikes near zero, visualized as broad, green-colored, low-density surfaces.

Steric Repulsion (e.g., in crowded rings): Appear as spikes at large positive values, represented by red or brown isosurfaces.

For this compound, an RDG analysis would likely reveal extensive van der Waals interactions involving the cyclohexyl and phenyl rings and potentially weak C-H···O or C-H···F hydrogen bonds that stabilize its conformation and crystal structure.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are methods used to map the localization of electrons within a molecule. researchgate.net They provide a clear picture of chemical bonding that aligns well with classical Lewis structures. researchgate.netresearchgate.net These analyses partition the molecular space into basins of attractors which correspond to:

Core Basins: Surrounding atomic nuclei (excluding hydrogen).

Valence Basins: Representing covalent bonds (disynaptic basins) or lone pairs (monosynaptic basins).

In this compound, ELF and LOL analyses would precisely delineate the C-C, C-H, C-O, C=O, and C-F covalent bonds. They would also clearly show the localization of lone pair electrons on the oxygen and fluorine atoms. This provides a quantitative and visual confirmation of the molecule's bonding pattern and the spatial regions occupied by its most chemically significant electrons. These methods are invaluable for understanding the nature of intramolecular charge transfer and bonding characteristics. researchgate.net

Applications of 4 Cyclohexylphenyl 2 Fluorobenzoate in Advanced Materials and Chemical Biology

Development and Characterization in Liquid Crystalline Systems

The molecular architecture of 4-Cyclohexylphenyl 2-fluorobenzoate (B1215865), featuring a rigid core with flexible terminal groups, is characteristic of calamitic (rod-like) liquid crystals. tcichemicals.com The interplay of its constituent parts is expected to give rise to distinct mesomorphic behaviors, which are crucial for applications in display technologies and other advanced materials.

Mesophase Identification and Characterization (e.g., Nematic, Smectic, Columnar Phases)

The elongated shape of 4-Cyclohexylphenyl 2-fluorobenzoate suggests it would primarily exhibit nematic and/or smectic phases. tcichemicals.com The nematic phase is characterized by long-range orientational order of the molecules, while the smectic phases possess additional positional order, forming layered structures. tcichemicals.com The specific mesophases that form would be identified using standard techniques:

Polarized Optical Microscopy (POM): Observation of characteristic textures under a polarizing microscope is the primary method for identifying liquid crystal phases. For instance, a nematic phase would show threaded or Schlieren textures. researchgate.net

Differential Scanning Calorimetry (DSC): This technique detects the heat flow associated with phase transitions, providing transition temperatures and enthalpy changes that are characteristic of specific mesophases. researchgate.netnih.gov

X-ray Diffraction (XRD): XRD analysis provides detailed information about the molecular arrangement, such as layer spacing in smectic phases, confirming the type of mesophase. sci-hub.se

Given its three-ring structure, it is likely that this compound would exhibit a nematic phase over a significant temperature range. The presence of smectic phases, such as the smectic A or smectic C, would depend on the delicate balance of intermolecular forces.

Thermal Behavior and Phase Transition Thermodynamics (e.g., Enantiotropic vs. Monotropic Mesophases)

The thermal behavior of this compound would be characterized by its melting point (solid to liquid crystal or isotropic liquid transition) and clearing point (liquid crystal to isotropic liquid transition). These transitions would be investigated using DSC. nih.gov The mesophases can be either enantiotropic (observed on both heating and cooling) or monotropic (observed only on cooling). Many benzoate (B1203000) esters are known to exhibit enantiotropic liquid crystal phases. rsc.org

The thermodynamic parameters associated with these phase transitions, such as the enthalpy (ΔH) and entropy (ΔS) of transition, provide insights into the degree of order of the mesophases. Higher enthalpy changes are typically associated with transitions to more ordered phases.

Table 1: Predicted Phase Transitions and Thermodynamic Data for this compound (Hypothetical)

TransitionTemperature (°C)Enthalpy (kJ/mol)
Crystal to NematicTmΔHm
Nematic to IsotropicTcΔHc
Nematic to Smectic ATN-SmAΔHN-SmA

Note: This table is hypothetical and illustrates the type of data that would be collected. Actual values would require experimental synthesis and characterization.

Influence of Fluorine and Cyclohexyl Substituents on Mesomorphic Properties (e.g., Mesophase Stability, Range)

The specific substituents on the core of a liquid crystal molecule have a profound impact on its mesomorphic properties.

Cyclohexyl Group: The replacement of a phenyl ring with a cyclohexyl ring generally leads to a decrease in the melting point and a reduction in viscosity. dtic.milresearchgate.net The trans-conformation of the cyclohexyl ring is crucial for maintaining the linear shape required for liquid crystallinity. researchgate.net This substitution can also influence the type of mesophase, with a tendency to stabilize smectic phases in some systems. researchgate.net

Fluorine Substituent: The introduction of a lateral fluorine atom, as in the 2-position of the benzoate ring, can have several effects. The high electronegativity of fluorine can alter the dipole moment and polarizability of the molecule. nih.gov This can lead to an increase in the clearing point and a broadening of the nematic range. nih.gov Furthermore, ortho-substitution with fluorine can influence the dihedral angle between the phenyl rings, affecting molecular packing and, consequently, the stability of the mesophases. nih.gov In some cases, lateral fluorination can suppress the formation of higher-ordered smectic phases, favoring the nematic phase. nih.gov

The combination of the cyclohexyl group and the 2-fluoro substituent in this compound likely results in a material with a relatively low melting point and a broad nematic temperature range, making it a potentially useful component in liquid crystal mixtures.

Optical and Dielectric Properties in Liquid Crystal Displays (e.g., Birefringence, Dielectric Anisotropy)

For applications in liquid crystal displays (LCDs), the optical and dielectric properties are paramount.

Birefringence (Δn): This is the difference between the refractive indices for light polarized parallel and perpendicular to the liquid crystal director. The presence of the aromatic rings and the conjugated ester group in this compound would contribute to a significant birefringence. However, the cyclohexyl group, being aliphatic, would likely lead to a moderate, rather than a very high, birefringence compared to an all-aromatic analogue. researchgate.net

Dielectric Anisotropy (Δε): This is the difference in dielectric permittivity parallel and perpendicular to the director. The 2-fluoro substituent is expected to introduce a significant transverse dipole moment. This would likely result in a negative dielectric anisotropy (Δε < 0), making the compound suitable for vertically aligned (VA) LCD modes. The magnitude of Δε would be influenced by the interplay between the dipoles of the ester group and the C-F bond.

Table 2: Predicted Optical and Dielectric Properties for this compound (Hypothetical)

PropertyPredicted Value/TypeRationale
Birefringence (Δn)Moderate PositiveAromatic rings contribute to Δn; cyclohexyl group moderates it.
Dielectric Anisotropy (Δε)NegativeThe transverse dipole from the 2-fluoro substituent is dominant.

Supramolecular Assembly and Hydrogen-Bonded Liquid Crystal Formation

While this compound itself does not possess strong hydrogen bond donor groups, it could potentially be used as a component in hydrogen-bonded liquid crystal (HBLC) systems. For instance, if co-crystallized with a complementary molecule containing a hydrogen bond donor, such as an alkylbenzoic acid, it could form a supramolecular complex with liquid crystalline properties. The ester carbonyl group could act as a hydrogen bond acceptor. The formation of such HBLCs can lead to the stabilization of mesophases or the creation of new ones not present in the individual components.

Contributions to Polymer and Composite Materials Science

Beyond its direct use as a low-molar-mass liquid crystal, this compound could serve as a precursor or a component in advanced polymer and composite materials. For example, by introducing a polymerizable group (e.g., an acrylate (B77674) or vinyl group) to either the cyclohexylphenyl or the fluorobenzoate moiety, it could be transformed into a reactive mesogen. Such monomers can be polymerized in their liquid crystalline state to form liquid crystal polymers (LCPs) or liquid crystal elastomers (LCEs) with highly ordered structures.

The resulting polymers would have their properties, such as mechanical strength, thermal stability, and optical anisotropy, influenced by the inherent characteristics of the this compound mesogenic unit. The presence of the cyclohexyl group could impart improved processability and lower viscosity to the polymer melt, while the fluorine atom could enhance thermal stability and modify the dielectric properties of the final polymer. mdpi.com

Furthermore, it could be used as an additive in polymer-dispersed liquid crystal (PDLC) films. In such composites, droplets of the liquid crystal are dispersed in a polymer matrix. The negative dielectric anisotropy, predicted for this compound, would be a key parameter in determining the electro-optical switching behavior of the PDLC film. tcichemicals.com

Incorporation as Monomers or Modifiers in Polymer Synthesis

In the realm of polymer science, ester-containing compounds are fundamental building blocks. While direct evidence of this compound's use as a monomer is not prominent in current literature, its structure lends itself to such applications. Theoretically, the ester linkage could be hydrolyzed to yield 4-cyclohexylphenol (B75765) and 2-fluorobenzoic acid, which could then be utilized in polycondensation reactions to form polyesters or other polymers.

More plausibly, the entire molecule could act as a modifying additive in existing polymer formulations. The bulky, non-polar cyclohexylphenyl group could enhance properties such as thermal stability and mechanical strength, while the polar 2-fluorobenzoate portion could influence the polymer's solubility and surface characteristics.

Investigation of Material Properties Enhancement

The most promising application for this compound in advanced materials appears to be in the field of liquid crystals. The elongated, rigid structure conferred by the cyclohexylphenyl group is a common feature in molecules that exhibit liquid crystalline phases. The presence and position of the fluorine atom can significantly influence the dielectric anisotropy and viscosity of a liquid crystal mixture, which are critical parameters for the performance of liquid crystal displays (LCDs).

Research on related compounds supports this potential application. For instance, various cyclohexylphenyl esters are known components of liquid crystal compositions. The introduction of a fluorine atom can induce a dipole moment perpendicular to the long axis of the molecule, which is a desirable characteristic for certain display modes. Studies on fluorinated liquid crystals have shown that such substitutions can lead to materials with negative dielectric anisotropy, which is essential for technologies like vertical alignment (VA) LCDs. researchgate.netnih.gov The viscosity of the liquid crystal mixture can also be modified by the inclusion of such ester compounds, impacting the switching speed of the display. researchgate.net

Structural FeaturePotential Influence on Liquid Crystal PropertiesSupporting Rationale
4-Cyclohexylphenyl GroupInduces or enhances mesophase stability (e.g., nematic phase).Provides the necessary molecular rigidity and aspect ratio for liquid crystalline behavior. mdpi.com
2-Fluorobenzoate MoietyModulates dielectric anisotropy and viscosity.The electronegative fluorine atom can create a dipole moment, affecting the material's response to an electric field. researchgate.net
Ester LinkageContributes to the overall molecular shape and polarity.A common linking group in many known liquid crystal molecules. researchgate.net

Potential in Biochemical Research and Enzyme Interaction Studies

The structure of this compound also suggests potential utility in the field of chemical biology, particularly in the study of enzymes.

The ester linkage in this compound makes it a potential substrate for esterases, a broad class of enzymes that catalyze the hydrolysis of esters. The rate of enzymatic hydrolysis could provide insights into the steric and electronic factors that govern enzyme-substrate recognition. The bulky cyclohexylphenyl group might hinder access to the active site of some esterases, while the fluorine atom on the benzoate ring could influence the electrophilicity of the ester carbonyl group. researchgate.netnih.gov

Conversely, this compound could act as an inhibitor of certain esterases. Some fluorinated compounds are known to be potent enzyme inhibitors. nih.gov If the esterase forms a covalent intermediate with the substrate, the presence of the fluorine atom could potentially stabilize this intermediate, leading to reversible or irreversible inhibition of the enzyme.

This compound could serve as a parent compound for the synthesis of a library of derivatives to conduct structure-activity relationship (SAR) studies. By systematically modifying the cyclohexyl ring, the phenyl ring, and the position and number of fluorine atoms, researchers could probe the structural requirements for interaction with a particular biological target. For example, the cyclohexylphenyl moiety is found in some bioactive molecules, and understanding how modifications to this group affect biological activity could be of significant interest. nih.govmdpi.com

Modification SitePotential DerivativesHypothetical Impact on Bioactivity
Cyclohexyl RingIntroduction of hydroxyl or alkyl groups.Alters hydrophobicity and steric bulk, potentially affecting binding affinity and selectivity.
Phenyl RingAddition of further substituents (e.g., methoxy, nitro groups).Modifies electronic properties and potential for hydrogen bonding.
Fluorine PositionMoving the fluorine to the 3- or 4-position of the benzoate ring.Changes the dipole moment and electronic influence on the ester group.
Ester LinkageReplacement with an amide or ether linkage.Alters chemical stability and hydrogen bonding capabilities.

To explore the potential biological targets of this compound and its derivatives, computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis could be employed. Molecular docking could be used to predict the binding mode and affinity of these compounds to the active sites of various enzymes, such as esterases or other hydrolases. nih.govbldpharm.com

QSAR studies could then be performed on a series of synthesized analogs to build a mathematical model that correlates their structural features with their biological activity. nih.gov This model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective bioactive molecules.

Role as a Model Compound in Fundamental Organic Synthesis Research

In the context of fundamental organic synthesis, this compound can serve as a valuable model compound for studying various chemical transformations. Its structure contains several distinct functional groups—an ester, a fluorinated aromatic ring, a non-aromatic cycloalkane, and a benzene (B151609) ring—allowing for the investigation of reaction selectivity.

For instance, synthetic chemists could explore the selective cleavage of the ester bond in the presence of the other functional groups under various catalytic conditions. The fluorinated aromatic ring also provides a platform for studying nucleophilic aromatic substitution reactions or palladium-catalyzed cross-coupling reactions, with the fluorine atom potentially acting as a leaving group or a directing group. Furthermore, the development of new fluorination methods could be tested on this substrate. sigmaaldrich.com The presence of both saturated and unsaturated rings allows for the study of selective hydrogenation or oxidation reactions.

Future Research Directions and Outlook for 4 Cyclohexylphenyl 2 Fluorobenzoate

Design of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research will undoubtedly focus on developing more efficient and environmentally benign methods for the synthesis of 4-Cyclohexylphenyl 2-fluorobenzoate (B1215865). Current synthetic approaches for similar phenyl benzoate (B1203000) derivatives often rely on multi-step procedures that can be optimized. researchgate.netyoutube.com A key area of development will be the implementation of greener reaction conditions and catalysts.

One promising avenue is the use of visible-light-induced synthesis, which has been successfully applied to other O-aryl esters. acs.org This photocatalyst-free method offers a more sustainable alternative to traditional thermal reactions. acs.org Furthermore, the optimization of existing methods, such as the Schotten-Baumann benzoylation reaction, by minimizing solvent use and exploring recyclable catalysts will be crucial. youtube.com The development of one-pot syntheses, combining multiple reaction steps into a single process, will also significantly enhance efficiency and reduce waste. For instance, cascade reactions that form the ester and perform subsequent modifications in a single sequence are highly desirable. researchgate.net

Synthetic ApproachPotential AdvantagesKey Research Focus
Visible-light-induced synthesisEnergy-efficient, reduced waste, photocatalyst-freeSubstrate scope extension, reaction condition optimization
Optimized Schotten-BaumannImproved yield, sustainabilityGreener solvents, recyclable catalysts
One-pot cascade reactionsReduced steps, higher throughputCatalyst design, reaction control
Palladium-catalyzed cross-couplingHigh functional group toleranceDevelopment of more active and stable catalysts

Expanding the Scope of Catalyzed Reactions and Stereoselective Syntheses

The structural complexity of 4-Cyclohexylphenyl 2-fluorobenzoate, particularly the presence of a chiral cyclohexyl group, opens up exciting possibilities for catalyzed and stereoselective syntheses. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have proven to be powerful tools for the synthesis of complex organic molecules, including pharmaceuticals and materials. researchgate.netmdpi.com Future work should explore the application of these methods to couple 4-cyclohexylphenol (B75765) with 2-fluorobenzoyl derivatives, potentially using advanced ligands to improve efficiency and selectivity. researchgate.netnsf.gov

The development of stereoselective syntheses will be a major focus, aiming to control the stereochemistry of the cyclohexyl ring. This is particularly important for applications where specific stereoisomers may exhibit enhanced properties, such as in liquid crystals or biologically active compounds. youtube.comnih.gov The use of chiral catalysts, including chiral cyclopentadienyl (B1206354) rhodium complexes, could enable the enantioselective synthesis of specific isomers of this compound. thieme-connect.de Research into modern methods for preparing chiral sulfinyl compounds could also provide inspiration for achieving stereocontrol. nih.gov

Development of Advanced Analytical Techniques for In Situ Characterization

A deeper understanding of the formation and properties of this compound will require the use of advanced, in-situ analytical techniques. Real-time monitoring of the esterification reaction using spectroscopic methods like mid-infrared (MIR), near-infrared (NIR), and Raman spectroscopy can provide valuable kinetic and mechanistic data. nih.govrsc.orgspectroscopyonline.com These techniques allow for the direct observation of reactant consumption and product formation without the need for sample extraction, offering a more accurate picture of the reaction dynamics. researchgate.netnih.govresearchgate.net

For the detailed structural elucidation of the final product and any intermediates, Nuclear Magnetic Resonance (NMR) spectroscopy will be indispensable. Both ¹H and ¹⁹F NMR will be crucial for confirming the structure and purity of the compound, with ¹⁹F NMR being particularly powerful for analyzing fluorinated compounds. nih.govnih.govscholaris.caresearchgate.netcapes.gov.br The development of quantitative ¹H-NMR methods can also provide rapid and accurate determination of product yields and isomeric ratios. nih.gov

Analytical TechniqueInformation GainedFuture Development
In-situ IR/Raman SpectroscopyReaction kinetics, intermediate identificationProbe development for harsh reaction conditions, advanced data analysis
In-situ Mass SpectrometryReal-time concentration profilesMiniaturization for high-throughput screening
¹⁹F NMR SpectroscopyFluorine environment, structural confirmationAdvanced pulse sequences for complex mixtures
Quantitative ¹H-NMRPurity, yield, isomeric ratiosAutomation for process monitoring

Rational Design for Tailoring Molecular Structure to Achieve Specific Material Performance

The unique combination of a rigid phenyl benzoate core, a flexible cyclohexyl group, and a polar fluorine atom suggests that this compound could be a valuable component in advanced materials, particularly liquid crystals. libretexts.org The introduction of fluorine atoms is known to significantly influence the mesomorphic properties of liquid crystals, such as their phase transition temperatures and dielectric anisotropy. tandfonline.comtandfonline.comacs.orgmdpi.com

Future research will focus on the rational design of analogs of this compound to tailor their material properties. This will involve systematically varying the substituents on both the phenyl and benzoate rings to understand the structure-property relationships. abdn.ac.ukaps.org For example, modifying the length and branching of the alkyl chain on the cyclohexyl group or introducing additional fluorine atoms could lead to materials with optimized properties for specific applications, such as in high-birefringence liquid crystal mixtures for photonic devices. mdpi.commdpi.com The ultimate goal is to create a library of compounds with predictable and tunable properties based on their molecular structure. columbia.edu

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry, Materials Science, and Chemical Biology

The full potential of this compound and its derivatives will be realized through interdisciplinary research that bridges synthetic organic chemistry, materials science, and chemical biology. The synthesis of novel compounds will provide materials scientists with new building blocks for creating advanced materials with unique optical and electronic properties. kent.eduwikipedia.orgmdpi.com The study of the liquid crystalline behavior of these compounds is a prime example of this synergy, with chemists designing and synthesizing the molecules, and materials scientists and physicists characterizing their physical properties and exploring their applications in devices. wikipedia.orgacs.org

Furthermore, the structural motifs present in this compound are also found in biologically active molecules. researchgate.netnih.govrsc.org This opens up avenues for collaboration with chemical biologists to investigate the potential of these compounds as enzyme inhibitors or probes for biological systems. nih.govrsc.org The fluorinated nature of the molecule could also be exploited for applications in ¹⁹F NMR-based biological imaging or as tracers for metabolic studies. nih.gov This interdisciplinary approach will be essential for translating fundamental chemical discoveries into real-world applications.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Cyclohexylphenyl 2-fluorobenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of aryl benzoates like this compound typically involves esterification between a substituted phenol (e.g., 4-cyclohexylphenol) and an activated carboxylic acid derivative (e.g., 2-fluorobenzoyl chloride). Key steps include:
  • Activation : Use a coupling agent such as DCC (dicyclohexylcarbodiimide) or DMAP (dimethylaminopyridine) to facilitate ester bond formation under anhydrous conditions .
  • Solvent Selection : Polar aprotic solvents (e.g., dichloromethane or THF) are preferred to enhance reaction efficiency .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures can isolate the product .
  • Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 phenol-to-acid chloride) are critical to minimize side products like unreacted phenol or hydrolyzed acid .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Identify substituents (e.g., cyclohexyl protons at δ ~1.2–2.0 ppm, aromatic fluorine coupling patterns in 2-fluorobenzoate) .
  • 19F NMR : Confirm the presence and position of fluorine (δ ~-110 to -120 ppm for ortho-fluorine) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak matching C₁₉H₁₉F₃O₂) .
  • HPLC : Assess purity using a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents .
  • Storage : Store in airtight containers at 2–8°C, away from light and moisture to prevent degradation .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
  • Emergency Response : For inhalation exposure, administer oxygen; for skin contact, rinse with water for 15 minutes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected splitting in ¹H NMR) for this compound?

  • Methodological Answer :
  • Dynamic Effects : Investigate conformational flexibility of the cyclohexyl group, which may cause splitting due to chair-chair interconversion. Variable-temperature NMR (e.g., 25°C to -40°C) can freeze rotational dynamics and simplify spectra .
  • Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish between target compound signals and byproducts (e.g., unreacted starting materials) .
  • Crystallography : Single-crystal X-ray diffraction (as in related aryl benzoates) provides definitive structural confirmation and clarifies ambiguities .

Q. What strategies can improve the regioselectivity of fluorobenzoate derivatives in coupling reactions?

  • Methodological Answer :
  • Directing Groups : Introduce temporary protecting groups (e.g., trimethylsilyl) on the phenol precursor to steer electrophilic substitution .
  • Catalytic Systems : Utilize Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids for controlled functionalization .
  • Solvent Effects : Low-polarity solvents (e.g., toluene) favor ortho-substitution in fluorobenzoate systems due to reduced steric hindrance .

Q. How can computational modeling predict the biological activity or stability of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-311+G(d,p) level to assess electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using GROMACS to predict binding affinities .
  • Degradation Pathways : Apply QSPR (Quantitative Structure-Property Relationship) models to forecast hydrolytic stability under varying pH conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.